1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine
CAS No.: 866811-89-4
Cat. No.: VC7119364
Molecular Formula: C21H20N2O4S
Molecular Weight: 396.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866811-89-4 |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.46 |
| IUPAC Name | 8-(benzenesulfonyl)-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
| Standard InChI | InChI=1S/C21H20N2O4S/c24-28(25,15-6-2-1-3-7-15)20-14-22-17-13-19-18(26-10-11-27-19)12-16(17)21(20)23-8-4-5-9-23/h1-3,6-7,12-14H,4-5,8-11H2 |
| Standard InChI Key | IHEWCDFKRLUYBX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 |
Introduction
1-[8-(benzenesulfonyl)-2H,3H- dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a complex organic compound featuring a unique combination of functional groups, including a benzenesulfonyl group, a pyrrolidine moiety, and a dioxinoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C21H20N2O4S, and its molecular weight is approximately 396.46 g/mol.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
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Formation of the Quinoline Core: Utilizing cyclization reactions involving appropriate precursors.
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Introduction of the Dioxino Group: Achieved through oxidation reactions that introduce the dioxin functionality.
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Pyrrolidine Attachment: Often accomplished via nucleophilic substitution methods.
Biological Activities
Quinoline derivatives, including 1-[8-(benzenesulfonyl)-2H,3H- dioxino[2,3-g]quinolin-9-yl]pyrrolidine, have been extensively studied for their diverse biological activities:
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Anticancer Activity: Quinoline derivatives have shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival. In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines.
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Anti-inflammatory Effects: Some quinoline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
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Neuroprotective Effects: Research has indicated potential neuroprotective effects due to interactions with neurotransmitter systems.
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